molecular formula C18H27NO2 B1615648 7-hydroxy-3,7-dimethyloctanal;1H-indole CAS No. 68908-82-7

7-hydroxy-3,7-dimethyloctanal;1H-indole

Cat. No.: B1615648
CAS No.: 68908-82-7
M. Wt: 289.4 g/mol
InChI Key: NSBPKSMZAAJTFE-UHFFFAOYSA-N
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Description

7-hydroxy-3,7-dimethyloctanal;1H-indole is a complex organic compound formed through the reaction of 7-hydroxy-3,7-dimethyl-octanal with 1H-indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3,7-dimethyloctanal;1H-indole typically involves the condensation reaction between 7-hydroxy-3,7-dimethyl-octanal and 1H-indole. The reaction is usually carried out under controlled conditions, including specific temperature and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3,7-dimethyloctanal;1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

7-hydroxy-3,7-dimethyloctanal;1H-indole has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 7-hydroxy-3,7-dimethyloctanal;1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Hydroxycitronellal: A related compound with similar structural features.

    Indole derivatives: Compounds containing the indole moiety, which may exhibit similar chemical properties.

Uniqueness

7-hydroxy-3,7-dimethyloctanal;1H-indole is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for various scientific and industrial applications.

Properties

CAS No.

68908-82-7

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

7-hydroxy-3,7-dimethyloctanal;1H-indole

InChI

InChI=1S/C10H20O2.C8H7N/c1-9(6-8-11)5-4-7-10(2,3)12;1-2-4-8-7(3-1)5-6-9-8/h8-9,12H,4-7H2,1-3H3;1-6,9H

InChI Key

NSBPKSMZAAJTFE-UHFFFAOYSA-N

SMILES

CC(CCCC(C)(C)O)CC=O.C1=CC=C2C(=C1)C=CN2

Canonical SMILES

CC(CCCC(C)(C)O)CC=O.C1=CC=C2C(=C1)C=CN2

Key on ui other cas no.

68908-82-7

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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